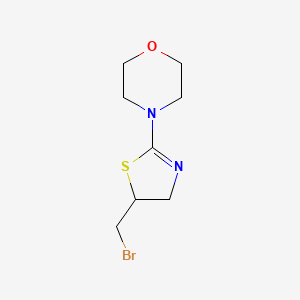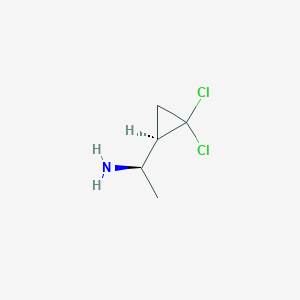
(R)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of a dichlorocyclopropane derivative with an amine under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(®-2,2-Difluorocyclopropyl)ethan-1-amine
- ®-1-(®-2,2-Dibromocyclopropyl)ethan-1-amine
- ®-1-(®-2,2-Diiodocyclopropyl)ethan-1-amine
Uniqueness
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications where other halogenated derivatives may not be as effective.
Eigenschaften
Molekularformel |
C5H9Cl2N |
|---|---|
Molekulargewicht |
154.03 g/mol |
IUPAC-Name |
(1R)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine |
InChI |
InChI=1S/C5H9Cl2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
WVRXWJYIBMRGRY-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CC1(Cl)Cl)N |
Kanonische SMILES |
CC(C1CC1(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


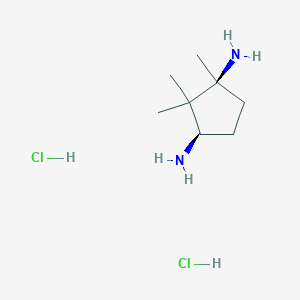

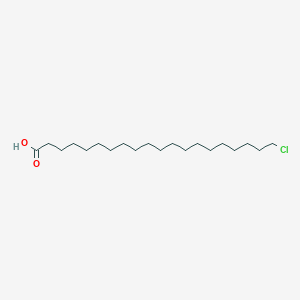
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)


![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
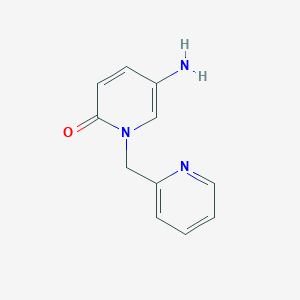
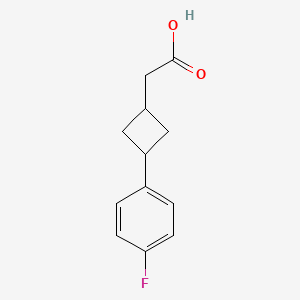

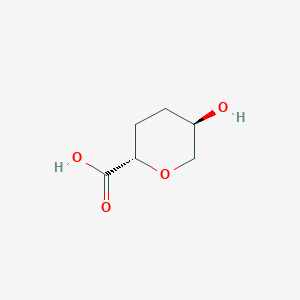
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
